N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide
Descripción
N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a benzothiazole-derived acetamide compound featuring a bromine substituent at the 6-position of the benzothiazole core, a pyridin-2-ylmethyl group, and a thiophen-2-yl moiety attached to the acetamide backbone. This structure combines heterocyclic aromatic systems (benzothiazole, pyridine, and thiophene), which are known to enhance binding affinity to biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS2/c20-13-6-7-16-17(10-13)26-19(22-16)23(12-14-4-1-2-8-21-14)18(24)11-15-5-3-9-25-15/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIFHHXNSYISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHBrNOS. The presence of bromine, nitrogen, and sulfur atoms in its structure suggests potential interactions with biological targets.
Synthesis
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions including:
- Formation of the benzothiazole core.
- Introduction of the pyridine and thiophene moieties through appropriate coupling reactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide exhibited significant inhibition of cancer cell lines such as A431, A549, and H1299. The lead compound demonstrated apoptosis-promoting effects and induced cell cycle arrest at concentrations ranging from 1 to 4 μM .
2. Urease Inhibition
Urease inhibition is another notable biological activity associated with this compound. In a comparative study, N-(6-bromobenzo[d]thiazol-2-yl)acetamide showed a percentage inhibition of urease activity at varying concentrations:
| Concentration (μg/mL) | Percentage Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| 25 | 39 ± 0.001 | 30.5 |
| 50 | 89 ± 0.009 | - |
This indicates that the compound may serve as a potent urease inhibitor, which is significant for conditions like urinary tract infections .
3. Nitric Oxide Scavenging
The compound also demonstrated nitric oxide scavenging abilities, with significant percentages of activity observed at higher concentrations:
| Concentration (μg/mL) | Percentage NO Scavenging (%) | IC50 (μg/mL) |
|---|---|---|
| 50 | 54 ± 0.002 | 46.5 |
| 100 | 92 ± 0.002 | - |
This property could be beneficial in therapeutic applications where oxidative stress is a concern .
4. Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have been widely studied, suggesting that N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide may exhibit similar activities, potentially contributing to its overall pharmacological profile.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of benzothiazole derivatives:
- Antitumor Activity : A recent investigation synthesized several benzothiazole compounds and assessed their effects on tumor cell lines, revealing significant anticancer properties linked to structural features .
- Urease Inhibition Studies : Research focused on the structure-activity relationship (SAR) indicated that electron-donating groups enhance urease inhibition, supporting the design of more potent derivatives .
- Nitric Oxide Scavenging : Studies have shown that certain benzothiazole compounds possess significant NO scavenging activity, which is critical in mitigating oxidative damage in various pathological conditions .
Comparación Con Compuestos Similares
Bromine vs. Nitro Substituents
Thiophene vs. Aryl/Phenyl Groups
- Thiophene : The sulfur atom in thiophene contributes to π-π stacking and hydrogen bonding, similar to aryl groups in urease inhibitors (e.g., IC₅₀ = 8.2 µM for p-tolyl analog) .
- Pyridinylmethyl : Introduces basicity and hydrogen-bonding capacity, akin to benzyl groups in antitubercular compounds (e.g., MIC = 0.82 µM for 5k) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | HPLC Purity (%) | LogP (Calculated) |
|---|---|---|---|
| N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4l) | 248.3 | 93.5 | 3.8 |
| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (2) | Not reported | Not reported | ~4.2 (estimated) |
| Target Compound | Not reported | Not reported | ~5.1 (predicted)* |
*Predicted LogP based on bromine (+0.9) and thiophene (+0.2) contributions.
- The bromine atom in the target compound increases LogP compared to fluoro or nitro analogs, suggesting improved lipid solubility but higher hemolytic risk .
Molecular Docking and Binding Modes
- Urease Inhibition : Aryl-acetamides bind via H-bonds with Ala440 and Asp494 in urease, a mechanism likely conserved in the target compound due to its acetamide group .
- VEGFR-2 Inhibition : Thiadiazole-thio analogs interact with Lys868 and Glu885; the thiophene in the target compound may mimic these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
